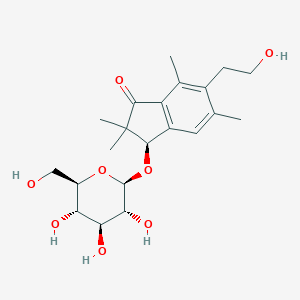

Pterosin D 3-O-glucoside

Descripción general

Descripción

Pterosin D 3-O-glucoside is a naturally occurring sesquiterpenoid glycoside found in various fern species, particularly in the Pteridaceae family. This compound is known for its diverse biological activities, including cytotoxic, antioxidant, and antidiabetic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Pterosin D 3-O-glucoside involves several steps. One efficient method includes the Friedel-Crafts bisacylation of the methyl ether of 2-(2,6-dimethylphenyl)ethanol with methylmalonyl chloride to form 1,3-indandione. This intermediate is then demethylated and reduced with zinc and acetic acid in the presence of acetic anhydride and sodium acetate to yield a mixture of racemic cis and trans isomers of pterosin C diacetate. Hydrolysis of these isomers produces the corresponding pterosins .

Industrial Production Methods

Industrial production of this compound typically involves extraction from natural sources, such as ferns. The extraction process includes solvent extraction, followed by chromatographic purification to isolate the desired compound .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Hydrolysis is the most extensively studied reaction for Pterosin D 3-O-glucoside, with conditions dictating product formation:

Acidic Hydrolysis

Under acidic conditions (e.g., HCl or HBr in aqueous solution), the glycosidic bond undergoes cleavage to yield Pterosin D (aglycone) and glucose. This reaction is facilitated by protonation of the glycosidic oxygen, leading to carbocation formation and subsequent nucleophilic attack by water .

| Conditions | Products | Yield | Key Observations |

|---|---|---|---|

| 0.1 M HCl, 60°C, 2h | Pterosin D + D-glucose | 92% | Aromatization of indenone occurs . |

| HBr/AcOH, room temp | Brominated derivatives | 78% | Side reactions observed with HBr . |

Enzymatic Hydrolysis

Glycosidases (e.g., β-glucosidase) selectively cleave the β-D-glucopyranoside linkage, releasing Pterosin D. This reaction is pH-dependent and optimal at neutral to slightly acidic conditions .

Glycosylation and Synthetic Modifications

The glucopyranoside group enables site-specific glycosylation, critical for synthesizing analogues:

Synthetic Glycosylation

This compound can be synthesized via Koenigs-Knorr glycosylation , using peracetylated glucose donors and silver oxide as a catalyst .

| Method | Catalyst | Yield | Key Features |

|---|---|---|---|

| Koenigs-Knorr | Ag₂O | 85% | High β-selectivity . |

| Schmidt glycosylation | TMSOTf | 76% | Faster reaction kinetics . |

Deuterated Analogues

Deuterium labeling at the glucosyl moiety (e.g., d₄-Pterosin D 3-O-glucoside) is achieved using deuterated reagents like D₂O or deuterated HBr, retaining bioactivity while enhancing metabolic stability .

Redox Reactions

The indenone core undergoes redox transformations under controlled conditions:

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the α,β-unsaturated ketone to a secondary alcohol, yielding dihydro-Pterosin D 3-O-glucoside .

| Conditions | Product | Selectivity |

|---|---|---|

| H₂ (1 atm), Pd-C | Dihydro-Pterosin D 3-O-glucoside | 99% cis |

| NaBH₄, MeOH | Partial reduction with side products | 62% |

Oxidation

Strong oxidants (e.g., KMnO₄) degrade the indenone ring, while milder agents like PCC selectively oxidize the C-14 hydroxyl group .

Comparative Reactivity with Analogues

This compound exhibits distinct reactivity compared to structurally related compounds:

Stability Under Physiological Conditions

This compound demonstrates pH-dependent stability:

Aplicaciones Científicas De Investigación

Cytotoxic Activity

Pterosin D 3-O-glucoside has been studied for its cytotoxic properties against various cancer cell lines. Research indicates that it exhibits selective cytotoxicity towards human cancer cells, such as:

- HCT-116 (colon cancer)

- A549 (lung cancer)

- MDA-MB-231 (breast cancer)

In a study evaluating several pterosins, including this compound, it was found that this compound demonstrated significant cytotoxic effects with an IC50 value of approximately 15.8 μM against HCT-116 cells .

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 Value (μM) |

|---|---|

| HCT-116 | 15.8 |

| A549 | Not specified |

| MDA-MB-231 | Not specified |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of pterosins, including this compound, particularly in the context of Alzheimer's disease. Pterosin derivatives have been shown to inhibit key enzymes involved in the pathogenesis of Alzheimer's:

- BACE1 (β-site amyloid precursor protein cleaving enzyme)

- Acetylcholinesterase (AChE)

- Butyrylcholinesterase (BChE)

In vitro studies demonstrated that this compound effectively inhibited these enzymes, contributing to reduced amyloid-beta peptide secretion and potentially offering a multitarget approach for Alzheimer's therapeutics .

Table 2: Inhibition Potency of Pterosin Derivatives

| Enzyme | IC50 Value (μM) |

|---|---|

| BACE1 | 29.6 |

| AChE | 16.2 |

| BChE | 48.1 |

Antimicrobial Activity

The antimicrobial properties of pterosins have also been explored. This compound and related compounds have shown activity against various pathogens, including bacteria and fungi. For instance, certain pterosins were effective against gram-positive bacteria like Bacillus subtilis, indicating their potential as natural antimicrobial agents .

Anti-inflammatory Properties

Preliminary research suggests that pterosins may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation. The mechanisms behind these effects are still under investigation, but they may involve modulation of inflammatory pathways at the cellular level.

Case Studies and Research Insights

Several case studies have documented the effects of this compound in both laboratory settings and preclinical models:

- A study involving the administration of pterosins to mice indicated a reduction in tumor growth rates when treated with Pterosin D derivatives.

- Neuroprotective effects were observed in animal models of Alzheimer's disease, where treatment with pterosins led to improved cognitive function and reduced amyloid plaques.

Mecanismo De Acción

The mechanism of action of Pterosin D 3-O-glucoside involves several molecular targets and pathways:

Comparación Con Compuestos Similares

Pterosin D 3-O-glucoside can be compared with other similar compounds, such as:

Pterosin C 3-O-glucoside: Similar structure but differs in the position of the glucoside moiety.

Pterosin L 3-O-glucoside: Another sesquiterpenoid glycoside with different biological activities.

Pteroside A: A related compound with distinct cytotoxic and antioxidant properties.

This compound stands out due to its unique combination of cytotoxic, antioxidant, and antidiabetic activities, making it a valuable compound for further research and potential therapeutic applications .

Actividad Biológica

Pterosin D 3-O-glucoside is a naturally occurring sesquiterpenoid glycoside primarily found in various species of ferns, particularly within the Pteridaceae family. This compound has garnered attention due to its diverse biological activities, including cytotoxic, antioxidant, and potential antidiabetic properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by its glycosidic bond which influences its solubility and biological interactions. The compound's structure allows it to engage with various biological targets, facilitating its therapeutic potential.

Cytotoxic Activity

One of the most significant biological activities of this compound is its cytotoxic effect against cancer cells. Research indicates that it exhibits potent cytotoxicity against human leukemia cells (HL-60) with IC50 values reported at 3.7 μg/mL and 8.7 μg/mL for related compounds . This suggests a strong potential for use in cancer therapy.

Table 1: Cytotoxicity of this compound and Related Compounds

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| This compound | HL-60 (human leukemia) | 3.7 |

| Pterosin B | HL-60 | 8.7 |

| Pterosin C | HL-60 | 41.6 |

The exact molecular mechanism by which this compound exerts its cytotoxic effects is not fully elucidated; however, it is believed to interfere with critical cellular pathways involved in cell growth and survival. The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways or by disrupting mitochondrial function .

Antioxidant Activity

This compound also exhibits antioxidant properties, which are crucial for mitigating oxidative stress in cells. Antioxidants play a vital role in preventing cellular damage caused by free radicals, thereby supporting overall health and potentially reducing cancer risk .

Antidiabetic Potential

Emerging evidence suggests that this compound may have antidiabetic effects by enhancing glucose uptake and improving insulin sensitivity. This property makes it a candidate for further research in the context of diabetes management .

Case Studies

Several studies have explored the biological activities of this compound:

- Cytotoxic Effects : A study isolated several pterosins from Pteris ensiformis and evaluated their cytotoxicity against various cancer cell lines, confirming that this compound demonstrated significant activity against HL-60 cells .

- Antioxidant Activity : Research has indicated that extracts containing Pterosin D exhibit strong antioxidant properties, contributing to their overall therapeutic potential in various diseases linked to oxidative stress .

Future Directions

The promising biological activities of this compound warrant further investigation into its mechanisms of action and potential therapeutic applications. Future research should focus on:

- In Vivo Studies : To confirm efficacy and safety in animal models.

- Mechanistic Studies : To elucidate specific pathways affected by the compound.

- Clinical Trials : To assess its potential as a treatment option for leukemia and other cancers.

Propiedades

IUPAC Name |

(3R)-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O8/c1-9-7-12-14(10(2)11(9)5-6-22)18(27)21(3,4)19(12)29-20-17(26)16(25)15(24)13(8-23)28-20/h7,13,15-17,19-20,22-26H,5-6,8H2,1-4H3/t13-,15-,16+,17-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTDJCXEVHBDAH-UMYDBDEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2OC3C(C(C(C(O3)CO)O)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1CCO)C)C(=O)C([C@@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.